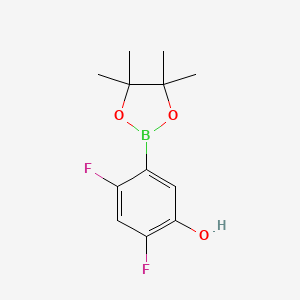

2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

This compound is a boronic ester derivative of phenol featuring two fluorine atoms at the 2- and 4-positions and a pinacol-protected boronic ester at the 5-position. Its molecular formula is C₁₂H₁₄B₂F₂O₃, with a molecular weight of 238.06 g/mol (exact mass: 238.08) . The fluorine substituents enhance electron-withdrawing effects, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Applications include pharmaceuticals, agrochemicals, and materials science, where fluorine substitution improves metabolic stability and bioavailability .

Properties

Molecular Formula |

C12H15BF2O3 |

|---|---|

Molecular Weight |

256.06 g/mol |

IUPAC Name |

2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6,16H,1-4H3 |

InChI Key |

BWFYQAKXOAWBDY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Fluorophenols

One of the most effective routes involves the palladium-catalyzed borylation of halogenated fluorophenol derivatives using bis(pinacolato)diboron. This method is widely used due to its high selectivity and yields.

| Parameter | Details |

|---|---|

| Starting material | 2,4-Difluorophenol or 2,4-difluorobromobenzene derivatives |

| Boron reagent | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2·DCM or Pd(OAc)2 with phosphine ligands (e.g., SPhos) |

| Base | Potassium acetate or potassium phosphate |

| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) |

| Temperature | 80–90 °C |

| Reaction time | 6–24 hours |

| Atmosphere | Inert gas (nitrogen or argon) |

- A suspension of 2,4-difluorobromobenzene derivative is mixed with bis(pinacolato)diboron, palladium catalyst, and potassium acetate in 1,4-dioxane.

- The mixture is degassed and stirred under nitrogen at 90 °C for 7 hours.

- After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate.

- The organic layers are washed with brine, dried, and concentrated to yield the boronate ester intermediate.

- Purification is typically done by column chromatography to afford the desired this compound as a pale yellow solid with yields up to 100% reported in some cases.

One-Pot Suzuki-Miyaura Cross-Coupling and Oxidation

A modular one-pot synthesis has been developed for functionalized phenols, including derivatives like this compound. This method involves:

- Cross-coupling of boronic acid pinacol esters with haloaryl boronic acid MIDA esters under palladium catalysis.

- Followed by in situ oxidation of the boronate intermediate to the phenol using hydrogen peroxide.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2·DCM (4 mol%) |

| Ligand | SPhos (8 mol%) |

| Base | Potassium phosphate (K3PO4) (3 equiv) |

| Solvent | Tetrahydrofuran (THF) with water (5 equiv) |

| Temperature | 90 °C |

| Reaction time | 24 hours for coupling, 3 hours for oxidation |

| Oxidant | 30% aqueous hydrogen peroxide |

Procedure summary:

- Boronic ester and haloaryl MIDA ester are combined with catalyst, ligand, base, THF, and water under nitrogen.

- Heated at 90 °C for 24 hours to promote cross-coupling.

- After cooling, hydrogen peroxide is added dropwise at 0 °C, and the mixture is stirred to oxidize the boronate to phenol.

- The reaction is quenched with sodium metabisulfite, extracted, and purified to give the phenolic product in yields typically around 77–80%.

Alternative Approaches: Direct Borylation of Phenols

In some cases, direct borylation of fluorophenols using transition metal catalysis has been explored, though less common for this specific compound due to the sensitivity of fluorinated phenols.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst System | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 2,4-Difluorobromobenzene derivatives | Pd(dppf)Cl2·DCM or Pd(OAc)2/SPhos | Bis(pinacolato)diboron, KOAc | 90 °C, 7–24 h, inert gas | Up to 100 | High yield, widely used |

| One-pot Suzuki-Miyaura + oxidation | Boronic acid pinacol ester + haloaryl MIDA ester | Pd(dppf)Cl2·DCM, SPhos | K3PO4, H2O, H2O2 | 90 °C, 24 h + RT 3 h | 77–80 | Modular, efficient phenol synthesis |

| Direct borylation (less common) | Fluorophenol derivatives | Various Pd or Ni catalysts | Boron reagents | Variable | Moderate | Less reported for this compound |

Research Findings and Notes

- The use of palladium catalysts with bulky phosphine ligands such as SPhos enhances the efficiency and selectivity of the borylation and cross-coupling steps.

- The presence of fluorine substituents on the aromatic ring requires careful optimization of reaction conditions to avoid side reactions and ensure regioselectivity.

- The tetramethyl dioxaborolane moiety (pinacol boronate ester) provides stability to the boron center, facilitating handling and purification.

- The oxidation step using hydrogen peroxide is critical in converting boronate intermediates to the phenol functionality under mild conditions, preserving the fluorine substituents.

- These methods have been validated by NMR, mass spectrometry, and melting point analysis, confirming the identity and purity of the product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronic ester coupling partner in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation. Key parameters include:

Mechanism:

-

Oxidative Addition : Pd⁰ reacts with an aryl halide to form a Pdᴵᴵ complex.

-

Transmetallation : The boronic ester transfers its aryl group to Pdᴵᴵ.

-

Reductive Elimination : Pdᴵᴵ releases the coupled biaryl product, regenerating Pd⁰.

Oxidation Reactions

The boronic ester moiety undergoes oxidation to form boronic acids, which are intermediates in further functionalization:

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂O₂ (30% aq.) | RT to 50°C, THF/H₂O | 2,4-Difluoro-5-boronic acid phenol | Suzuki coupling precursor | |

| NaBO₃ | Mild acidic or neutral conditions | Same as above | – |

Key Insight : Excess H₂O₂ (10 equiv.) achieves >98% conversion at room temperature .

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2- and 4-positions activate the aromatic ring for nucleophilic displacement:

| Nucleophile | Conditions | Product | Selectivity Notes | Source |

|---|---|---|---|---|

| Amines | DMSO, 80–100°C | 5-Boronic ester-aniline derivatives | Para-substitution favored | |

| Thiols | K₂CO₃, DMF, 60°C | Thioether-functionalized boronic esters | Ortho/para ratio ~1:3 | |

| Alkoxides | EtOH reflux | Alkoxy-substituted phenols | Steric hindrance limits yields |

Mechanistic Basis : Fluorine’s strong electron-withdrawing effect increases ring electrophilicity, facilitating attack at the 3- or 5-positions.

Reduction Reactions

The phenolic hydroxyl group can be reduced under specific conditions:

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, RT | 2,4-Difluoro-5-boronic ester cyclohexanol | Partial ring saturation | |

| LiAlH₄ | Anhydrous ether, 0°C | Same as above | Higher selectivity for -OH reduction |

Stability and Handling Considerations

Critical data for reaction planning:

| Property | Value/Observation | Implications | Source |

|---|---|---|---|

| Hydrolysis Sensitivity | Reacts with H₂O to form boronic acid | Use anhydrous conditions for storage | |

| Thermal Stability | Stable ≤80°C; decomposes above 120°C | Avoid high-temperature reflux | |

| Solubility | 25 mg/mL in THF; <5 mg/mL in H₂O | Prefer polar aprotic solvents |

This compound’s versatility stems from its boronic ester’s coupling capability and fluorine-directed substitution patterns. Recent studies highlight its utility in synthesizing fluorinated biaryl scaffolds for kinase inhibitors and PET radiotracers. Future research directions include developing enantioselective variants of its reactions and exploring photoredox catalytic applications.

Scientific Research Applications

2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with various molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . Additionally, the presence of fluorine atoms enhances the compound’s stability and lipophilicity, which can influence its biological activity and pharmacokinetics .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The reactivity and electronic properties of boronic esters are influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Reactivity in Cross-Coupling Reactions

- Fluorine Substituents: Enhance electrophilicity of the boronic ester, accelerating Suzuki coupling. The difluoro analog reacts faster than mono-fluoro or methoxy derivatives .

- Chlorine Substituents : Provide stronger electron withdrawal but may slow coupling due to steric effects .

- Methoxy Substituents : Deactivate the aromatic ring, reducing coupling efficiency .

Stability and Hazards

- Hydrolytic Stability : Fluorine’s hydrophobicity improves stability compared to chlorine analogs. The dichloro compound may hydrolyze faster due to Cl’s polarizability .

- Toxicity : All analogs exhibit skin/eye irritation hazards (H315/H319). Chlorinated derivatives may pose additional environmental risks .

Pharmaceutical Relevance

- Antimycobacterial Activity : Boronic esters with fluorine or chlorine substituents show promise against Mycobacterium tuberculosis. The dichloro analog exhibits higher activity than fluorine derivatives .

- Drug Intermediates : The difluoro compound’s balance of reactivity and stability makes it ideal for synthesizing fluorinated APIs .

Material Science

- OLEDs: Mono-fluoro analogs are used in thermally activated delayed fluorescence (TADF) emitters .

- Polymer Chemistry: Methoxy derivatives serve as monomers for conductive polymers .

Biological Activity

2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C13H17BF2O3

- Molecular Weight : 270.08 g/mol

- CAS Number : 754226-38-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Growth Factors : The compound has been shown to inhibit platelet-derived growth factor (PDGF), which is crucial for cell proliferation and differentiation .

- Modulation of Kinase Activity : It acts as a competitive inhibitor for several kinases involved in cell signaling pathways, affecting processes such as apoptosis and cellular growth .

- Microtubule Stabilization : Similar to other dioxaborolane derivatives, it may stabilize microtubules, which is significant in cancer therapy as it can disrupt mitotic processes in rapidly dividing cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound from various studies:

Case Studies

- Cancer Therapeutics : In a study focused on breast cancer cells, this compound exhibited potent anti-proliferative effects by inducing apoptosis through the modulation of the PDGF signaling pathway .

- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress by stabilizing microtubules and enhancing cellular resilience against neurotoxic agents .

Q & A

What are the standard synthetic routes for preparing 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

Level: Basic

Methodological Answer:

The compound is typically synthesized via borylation of a halogenated phenol precursor (e.g., 2,4-difluoro-5-bromophenol) using palladium-catalyzed Miyaura borylation. Key steps include:

- Reacting the halogenated precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base in anhydrous dioxane .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester.

- Confirmation of purity using ¹H NMR (δ 1.3 ppm for pinacol methyl groups) and ¹⁹F NMR (δ -110 to -120 ppm for fluorine substituents) .

How should researchers characterize the purity and structural integrity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (SC-XRD) can resolve bond angles and boron coordination geometry (e.g., B–O bond lengths ~1.36 Å) .

- HPLC: Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

What precautions are necessary during storage and handling to ensure compound stability?

Level: Basic

Methodological Answer:

- Storage: Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic ester .

- Handling: Conduct reactions under anhydrous conditions (e.g., Schlenk line) due to moisture sensitivity. Use deuterated solvents for NMR to avoid water contamination .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Level: Advanced

Methodological Answer:

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl halides.

- Solvent/Base System: Use DMF/H₂O (9:1) with Cs₂CO₃ or K₃PO₄ to enhance coupling efficiency .

- Monitoring: Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and quantify yields using GC-MS or LC-MS .

- Common Pitfalls: Avoid excess base to prevent deboronation. Pre-dry solvents over molecular sieves .

What analytical methods are recommended for identifying by-products in its synthesis?

Level: Advanced

Methodological Answer:

- LC-MS: Detect deboronated by-products (e.g., 2,4-difluorophenol) via negative-ion mode (m/z 145.03 [M-H]⁻).

- X-ray Powder Diffraction (XRPD): Differentiate crystalline impurities if recrystallization is incomplete .

- ¹¹B NMR: Identify incomplete borylation (δ 30–35 ppm for boronic acid intermediates vs. δ 28 ppm for pinacol esters) .

How can researchers resolve contradictions in reported reactivity or stability data?

Level: Advanced

Methodological Answer:

- Reproducibility Checks: Replicate literature conditions with strict control of variables (e.g., solvent purity, catalyst lot).

- Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to predict electronic effects of fluorine substituents on boron center reactivity .

- Systematic Screening: Employ Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent polarity .

What role do fluorine substituents play in modifying this compound’s electronic properties?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine atoms decrease electron density at the boron center, enhancing electrophilicity in cross-coupling reactions.

- Steric Considerations: Ortho-fluorine substituents impose torsional strain, affecting conjugation with the boronic ester.

- Spectroscopic Validation: Compare ¹⁹F NMR chemical shifts with non-fluorinated analogs to quantify electronic perturbations .

What strategies mitigate hazards during large-scale synthesis?

Level: Advanced

Methodological Answer:

- Gas Evolution Management: Use pressure-equalized reactors with vented caps for exothermic steps (e.g., B₂Pin₂ reactions) .

- Waste Disposal: Neutralize boronate residues with aqueous NaOH (1M) before disposal. Collect organic solvents for incineration .

- Risk Assessment: Follow ACS guidelines for handling cesium carbonate (skin irritant) and Pd catalysts (heavy metal toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.